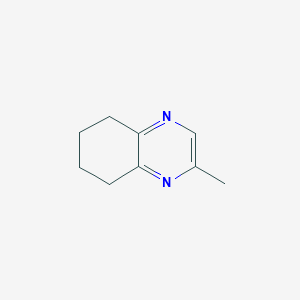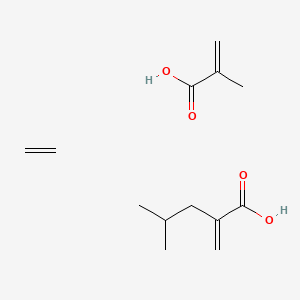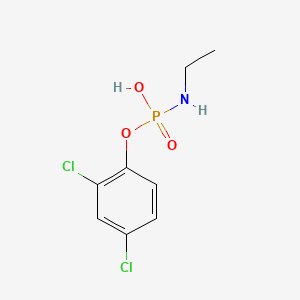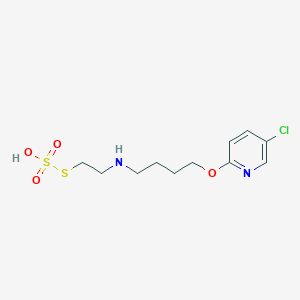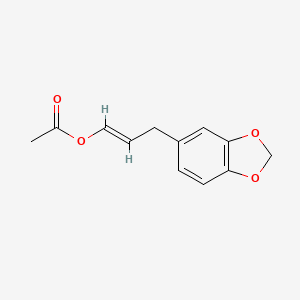
3'-Acetoxysafrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Acetoxysafrole is a chemical compound derived from safrole, a naturally occurring hepatocarcinogen found in sassafras oil and other essential oils.
Preparation Methods
3’-Acetoxysafrole can be synthesized through several methods:
Synthetic Routes: One common method involves the acetylation of 1’-hydroxysafrole using acetic anhydride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields 3’-Acetoxysafrole as the primary product.
Industrial Production: Industrially, the production of 3’-Acetoxysafrole may involve large-scale acetylation processes using similar reagents but optimized for higher efficiency and yield.
Chemical Reactions Analysis
3’-Acetoxysafrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1’-oxosafrole, a compound with potential carcinogenic properties.
Reduction: Reduction reactions can convert 3’-Acetoxysafrole back to 1’-hydroxysafrole.
Substitution: It reacts with nucleophiles such as methionine to form 3’-methylmercaptoisosafrole.
Common Reagents and Conditions: Typical reagents include acetic anhydride for acetylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products: The major products formed from these reactions include 1’-oxosafrole, 1’-hydroxysafrole, and 3’-methylmercaptoisosafrole.
Scientific Research Applications
3’-Acetoxysafrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Acetoxysafrole involves its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules:
Comparison with Similar Compounds
3’-Acetoxysafrole is compared with other similar compounds such as:
1’-Hydroxysafrole: Both compounds are metabolites of safrole, but 3’-Acetoxysafrole is more electrophilic and reactive.
3’-Acetoxyisosafrole: This compound is structurally similar but differs in its reactivity and biological effects.
3’-Bromoisosafrole: Another related compound used in synthetic chemistry with distinct reactivity patterns.
Properties
CAS No. |
42461-90-5 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[(E)-3-(1,3-benzodioxol-5-yl)prop-1-enyl] acetate |
InChI |
InChI=1S/C12H12O4/c1-9(13)14-6-2-3-10-4-5-11-12(7-10)16-8-15-11/h2,4-7H,3,8H2,1H3/b6-2+ |
InChI Key |
AITBOCKNEMIZFG-QHHAFSJGSA-N |
Isomeric SMILES |
CC(=O)O/C=C/CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(=O)OC=CCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)


![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)

![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)

